({4-Fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine
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Overview
Description
({4-Fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine: is a complex organic compound that features a combination of fluorine, thiazole, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({4-Fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine typically involves multi-step organic reactions The process begins with the preparation of the thiazole ring, which is then functionalized with a pyrrolidine moietyCommon reagents used in these reactions include thionyl chloride, sodium hydride, and methylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
({4-Fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring or the pyrrolidine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the fluorine and thiazole sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrolidine rings .
Scientific Research Applications
({4-Fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ({4-Fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The pyrrolidine moiety contributes to the overall three-dimensional structure, allowing for specific interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds such as pyrrolizines and prolinol have similar structural features and are used in medicinal chemistry.
Uniqueness
({4-Fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine: is unique due to the combination of its fluorine, thiazole, and pyrrolidine moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H16FN3S |
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Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-[4-fluoro-1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]-N-methylmethanamine |
InChI |
InChI=1S/C10H16FN3S/c1-12-5-9-4-8(11)6-14(9)7-10-13-2-3-15-10/h2-3,8-9,12H,4-7H2,1H3 |
InChI Key |
IQFHUMHLRZEQCV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CC(CN1CC2=NC=CS2)F |
Origin of Product |
United States |
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